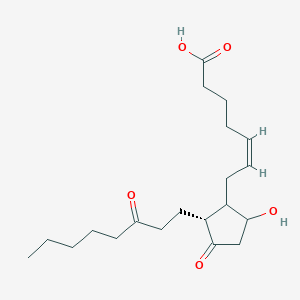

13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(2R)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16?,17-,18?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXYLYXIXYEST-RJBWQQQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a critical metabolite of prostaglandin D2 (PGD2) that plays a significant role in various physiological and pathological processes, particularly in the realm of allergic inflammation. This technical guide provides an in-depth overview of the discovery, chemical synthesis, biological signaling pathways, and experimental protocols related to DK-PGD2. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and Initial Identification

The discovery of 13,14-dihydro-15-keto PGD2 is intrinsically linked to the broader investigation of prostaglandin metabolism. Seminal work by Liston and Roberts in 1985 on the metabolic fate of radiolabeled PGD2 in a human volunteer was instrumental in identifying the metabolic cascade of PGD2.[1] Their research demonstrated that PGD2 undergoes extensive metabolism, with a significant portion being converted to PGF-ring structures. While their primary focus was on the major urinary metabolite, their work laid the groundwork for understanding the initial enzymatic transformations of PGD2, including the formation of its 15-keto, 13,14-dihydro derivative.

The formation of DK-PGD2 is a two-step enzymatic process. Initially, the 15-hydroxyl group of PGD2 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (HPGD) , an enzyme belonging to the short-chain dehydrogenase/reductase family.[2][3][4] This is followed by the reduction of the double bond at carbon 13 by a Δ13-reductase , yielding 13,14-dihydro-15-keto PGD2.[5]

Chemical Synthesis of 13,14-dihydro-15-keto Prostaglandin D2

A dedicated, detailed total synthesis of 13,14-dihydro-15-keto PGD2 is not extensively reported in a single publication. However, its synthesis can be achieved by adapting the well-established methodologies for prostaglandin synthesis, pioneered by E.J. Corey.[6][7][8][9] A plausible synthetic route would involve the synthesis of a key intermediate, such as the Corey lactone, which provides the stereochemically defined cyclopentane (B165970) core of the prostaglandin.

Conceptual Synthetic Pathway:

A logical approach to the synthesis of DK-PGD2 would be to first synthesize PGD2 and then perform the necessary chemical modifications.

-

Synthesis of PGD2: The total synthesis of PGD2 has been well-documented, often starting from commercially available cyclopentadiene (B3395910) derivatives. The Corey synthesis provides a robust and versatile route to various prostaglandins, including PGD2.

-

Enzymatic or Chemical Conversion:

-

Enzymatic Approach: PGD2 can be converted to DK-PGD2 using purified 15-hydroxyprostaglandin dehydrogenase and a Δ13-reductase in the presence of their respective cofactors (NAD+ and NADPH).

-

Chemical Approach: A selective oxidation of the 15-hydroxyl group of PGD2 can be achieved using a mild oxidizing agent. This would be followed by a selective reduction of the 13,14-double bond, for instance, through catalytic hydrogenation with a suitable catalyst that does not affect other functional groups.

-

Key Synthetic Intermediates and Reagents (Based on Corey Synthesis):

| Intermediate/Reagent | Purpose in Synthesis |

| Corey Lactone | Provides the stereochemically defined cyclopentane core |

| Wittig Reagent | Introduction of the α-side chain |

| Organocuprate Reagent | Introduction of the ω-side chain |

| Mild Oxidizing Agent (e.g., PCC) | Oxidation of the 15-hydroxyl group |

| Hydrogen Gas with Lindlar's Catalyst | Selective reduction of the 13,14-double bond |

Signaling Pathways and Biological Activity

DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) , also known as the DP2 receptor.[10][11] This G protein-coupled receptor is primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[12][13][14]

Activation of the CRTH2 receptor by DK-PGD2 initiates a signaling cascade that leads to various cellular responses, including:

-

Chemotaxis: Migration of ILC2s, Th2 cells, eosinophils, and basophils to sites of inflammation.[12][15]

-

Cytokine Release: Production of type 2 cytokines such as IL-4, IL-5, and IL-13 from ILC2s and Th2 cells.[16][17]

-

Cellular Activation: Degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.

The signaling pathway downstream of CRTH2 activation involves the Gαi subunit of the heterotrimeric G protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration.[12]

References

- 1. Metabolic fate of radiolabeled prostaglandin D2 in a normal human male volunteer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. WikiGenes - HPGD - hydroxyprostaglandin dehydrogenase 15-(NAD) [wikigenes.org]

- 4. HPGD - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. caymanchem.com [caymanchem.com]

- 11. 美国GlpBio - this compound | Cas# 59894-07-4 [glpbio.cn]

- 12. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 17. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of 13,14-dihydro-15-keto PGD2

An In-depth Technical Guide to 13,14-dihydro-15-keto Prostaglandin (B15479496) D2

Introduction

13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2), an important signaling molecule in a variety of physiological and pathological processes.[1][2] Formed through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, DK-PGD2 has emerged as a key player in inflammatory and allergic responses, primarily through its action as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies for the study of 13,14-dihydro-15-keto PGD2.

Chemical Structure and Nomenclature

13,14-dihydro-15-keto PGD2 is a C20 fatty acid derivative belonging to the prostanoid family. Its structure features a cyclopentane (B165970) ring and two aliphatic side chains.

IUPAC Name: (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid[3]

Synonyms: DK-PGD2, 13,14-dihydro-15-keto-PGD2, (5Z,9α)-9-Hydroxy-11,15-dioxoprost-5-en-1-oic acid[3]

Physicochemical Properties

A summary of the key physicochemical properties of 13,14-dihydro-15-keto PGD2 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H32O5 | [3][4] |

| Molecular Weight | 352.5 g/mol | [3][4] |

| Appearance | A solution in methyl acetate | [4] |

| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 2.5 mg/ml | [4] |

| SMILES | CCCCCC(=O)CC[C@@H]1--INVALID-LINK--O">C@HC/C=C\CCCC(=O)O | [3] |

| InChI | InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | [3] |

| InChIKey | VSRXYLYXIXYEST-KZTWKYQFSA-N | [4] |

Biological Function and Signaling Pathway

13,14-dihydro-15-keto PGD2 is a selective agonist for the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[3][5] Activation of the CRTH2 receptor by DK-PGD2 initiates a signaling cascade that plays a crucial role in the orchestration of type 2 inflammatory responses.

The signaling pathway is initiated by the binding of DK-PGD2 to the CRTH2 receptor, which is coupled to a pertussis toxin-sensitive inhibitory G protein (Gi). This interaction leads to the dissociation of the G protein subunits, Gαi and Gβγ. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit is believed to activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including chemotaxis, degranulation, and cytokine production.[6]

Caption: CRTH2/DP2 Receptor Signaling Pathway.

Experimental Protocols

Synthesis and Purification of 13,14-dihydro-15-keto PGD2

Caption: General workflow for the enzymatic synthesis and purification.

Methodology:

-

Enzymatic Reaction: Prostaglandin D2 is incubated with a source of 15-hydroxyprostaglandin dehydrogenase (e.g., a tissue homogenate or a purified enzyme preparation) in a suitable buffer at 37°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Extraction: The reaction is quenched, and the products are extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to high-performance liquid chromatography (HPLC) for purification. A reverse-phase C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water or a buffer. Fractions are collected and analyzed for the presence of the desired product.

-

Analysis and Quantification: The purity and identity of the final product are confirmed by LC-MS/MS. Quantification can be performed using a standard curve generated with a known amount of a reference standard.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to CRTH2 receptor activation by 13,14-dihydro-15-keto PGD2.

Materials:

-

Cells expressing the CRTH2 receptor (e.g., Th2 cells, basophils, or a recombinant cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

13,14-dihydro-15-keto PGD2.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Preparation: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Agonist Stimulation: Place the plate in the fluorescence plate reader. Record the baseline fluorescence for a short period. Inject a solution of 13,14-dihydro-15-keto PGD2 at the desired concentration and continue to record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is plotted against time. Dose-response curves can be generated by testing a range of agonist concentrations.[7]

Chemotaxis Assay

This assay assesses the ability of 13,14-dihydro-15-keto PGD2 to induce the migration of CRTH2-expressing cells.

Materials:

-

CRTH2-expressing cells (e.g., Th2 cells, eosinophils).

-

Chemotaxis chamber (e.g., Transwell® inserts with a porous membrane).

-

13,14-dihydro-15-keto PGD2.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

Protocol:

-

Assay Setup: Add the assay medium containing different concentrations of 13,14-dihydro-15-keto PGD2 to the lower wells of the chemotaxis chamber.

-

Cell Addition: Resuspend the cells in the assay medium and add them to the upper chamber (the Transwell® insert).

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for cell migration (typically 1-3 hours).

-

Cell Quantification: After incubation, remove the upper chamber. The migrated cells in the lower chamber are collected and counted using a cell counter or by flow cytometry.

-

Data Analysis: The number of migrated cells in response to different concentrations of the agonist is compared to the number of cells that migrated towards the medium alone (negative control).[3][5]

Cytokine Release Assay

This assay measures the release of cytokines from CRTH2-expressing cells, such as basophils, upon stimulation with 13,14-dihydro-15-keto PGD2.

Materials:

-

Isolated basophils or whole blood.

-

13,14-dihydro-15-keto PGD2.

-

Cell culture medium.

-

ELISA kit for the specific cytokine of interest (e.g., IL-4, IL-5, IL-13).

Protocol:

-

Cell Stimulation: Incubate the isolated basophils or whole blood with various concentrations of 13,14-dihydro-15-keto PGD2 in a 96-well plate at 37°C for an appropriate time (e.g., 4-24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The amount of cytokine released in response to the agonist is calculated and compared to the basal release from unstimulated cells.[4][8]

Conclusion

13,14-dihydro-15-keto PGD2 is a critical lipid mediator that exerts its biological effects primarily through the CRTH2/DP2 receptor. Its role in orchestrating type 2 inflammatory responses makes it a significant target for research in allergies, asthma, and other inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of this important prostaglandin metabolite. Further research into its precise mechanisms of action and the development of specific modulators of its activity hold promise for new therapeutic interventions.

References

- 1. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Measuring histamine and cytokine release from basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of prostaglandin D2 (PGD2), a key lipid mediator in various physiological and pathological processes. This technical guide provides an in-depth exploration of the biological functions of DK-PGD2, with a focus on its role as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Through a comprehensive review of its synthesis, metabolism, signaling pathways, and diverse biological activities, this document serves as a critical resource for researchers in immunology, inflammation, and drug discovery. Particular emphasis is placed on its involvement in allergic diseases such as asthma and atopic keratoconjunctivitis, as well as its emerging roles in other physiological systems. This guide consolidates quantitative data, details experimental methodologies, and provides visual representations of key pathways to facilitate a deeper understanding of DK-PGD2's biological significance.

Introduction

Prostaglandin D2 (PGD2) is a major cyclooxygenase product released predominantly by mast cells during allergic responses.[1] While PGD2 itself has a short half-life, its metabolic products play a crucial role in sustaining and amplifying inflammatory signals. Among these, 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) has emerged as a key player due to its stability and potent biological activity.[2] This guide delves into the multifaceted biological functions of DK-PGD2, providing a technical overview for the scientific community.

Synthesis and Metabolism of DK-PGD2

DK-PGD2 is not a primary prostaglandin but rather a product of PGD2 metabolism. The metabolic cascade leading to and from DK-PGD2 is a critical determinant of its local concentration and, consequently, its biological impact.

Biosynthesis of the Precursor, Prostaglandin D2

The synthesis of PGD2 begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS) catalyzes the isomerization of PGH2 to PGD2.

Formation of 13,14-dihydro-15-keto PGD2

PGD2 is rapidly metabolized in vivo. One of the key enzymatic pathways involves the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-PGD2. Subsequently, prostaglandin reductase 1 (PTGR1) catalyzes the reduction of the 13,14-double bond, yielding 13,14-dihydro-15-keto PGD2.[2]

Further Metabolism and Excretion

DK-PGD2 is not the final product in this metabolic chain. It undergoes further metabolism, primarily through beta-oxidation and omega-oxidation, leading to the formation of various tetranor and dinor metabolites that are eventually excreted in the urine. Notably, intact DK-PGD2 is virtually absent in urine.[3]

Figure 1. Metabolic pathway of 13,14-dihydro-15-keto PGD2.

Molecular Interactions and Signaling Pathways

The biological effects of DK-PGD2 are primarily mediated through its interaction with the G protein-coupled receptor, CRTH2.

Selective Agonism at the CRTH2 Receptor

DK-PGD2 is a potent and selective agonist of the CRTH2 receptor.[4] This selectivity is a key feature that distinguishes it from its precursor, PGD2, which binds to both the CRTH2 and the DP1 receptors. The high affinity of DK-PGD2 for CRTH2 underscores its importance in mediating pro-inflammatory responses associated with this receptor.

CRTH2 Downstream Signaling

Upon binding of DK-PGD2, the CRTH2 receptor, which is coupled to a Gαi/o protein, initiates a signaling cascade.[5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is also dependent on phosphoinositide 3-kinase (PI3K) for mediating chemotaxis.

Figure 2. DK-PGD2 signaling pathway via the CRTH2 receptor.

Biological Functions of DK-PGD2

The activation of the CRTH2 receptor by DK-PGD2 triggers a range of biological responses, primarily centered on the modulation of immune and inflammatory cells.

Role in Allergic Inflammation

DK-PGD2 is a potent chemoattractant for key effector cells in allergic inflammation, including eosinophils, basophils, and Th2 lymphocytes.[4][6] This chemotactic activity contributes to the accumulation of these cells at sites of allergic reactions, such as the airways in asthma and the conjunctiva in allergic keratoconjunctivitis.[7]

-

Eosinophil Activation: DK-PGD2 induces eosinophil shape change, a hallmark of their activation, and enhances their migration.[2][5]

-

Th2 Cell Modulation: It promotes the migration of Th2 cells and can enhance the production of Th2 cytokines, such as IL-4, IL-5, and IL-13, further amplifying the type 2 inflammatory response.[8]

-

ILC2 Activation: DK-PGD2 has been shown to induce the migration of type 2 innate lymphoid cells (ILC2s), which are potent sources of type 2 cytokines.[2]

Functions Beyond Allergic Inflammation

While the role of DK-PGD2 in allergy is well-documented, emerging evidence suggests its involvement in other physiological and pathological processes.

-

Gastrointestinal Function: DK-PGD2 has been shown to inhibit ion flux in the canine colonic mucosa, suggesting a potential role in regulating intestinal fluid and electrolyte transport.[3]

-

Central Nervous System: There is evidence to suggest that PGD2 metabolites, acting through CRTH2, may play a role in the central nervous system, including enhancing nerve growth factor-mediated neurite outgrowth.[9]

-

Pain Modulation: DK-PGD2 has been observed to modulate sensory nerve activity, indicating a potential role in pain perception.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction and activity of 13,14-dihydro-15-keto PGD2.

| Parameter | Receptor | Species | Value | Reference(s) |

| Binding Affinity (Ki) | CRTH2 | Human | 2.91 ± 0.29 nM | [5] |

| Rank Order of Affinity at CRTH2 | CRTH2 | Human | PGD2 > DK-PGD2 > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2 | [5] |

| Rank Order of Affinity at CRTH2 | CRTH2 | Mouse | DK-PGD2 ≥ 15d-PGJ2 ≥ PGD2 ≥ PGJ2 | [1] |

Table 1: Binding Affinity of 13,14-dihydro-15-keto PGD2 to CRTH2 Receptors.

| Biological Effect | Cell Type | Species | EC50 Value | Reference(s) |

| Eosinophil Shape Change | Eosinophils | Human | ~10 nM (less potent than PGD2) | [5] |

| ILC2 Migration | ILC2s | Human | 17.4 - 91.7 nM (range for PGD2 metabolites) | [2] |

Table 2: Functional Potency of 13,14-dihydro-15-keto PGD2.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of DK-PGD2.

Measurement of 13,14-dihydro-15-keto PGD2

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated internal standard of DK-PGD2.

-

Extraction: Lipids are extracted using a solvent system such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) column.

-

Derivatization: To improve volatility and thermal stability for GC analysis, the carboxyl group is converted to a methyl ester, and the keto and hydroxyl groups are converted to methyloxime and trimethylsilyl (B98337) ether derivatives, respectively.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of DK-PGD2 and its internal standard.

-

Quantification: The concentration of DK-PGD2 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

CRTH2 Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the CRTH2 receptor are prepared from cultured cells (e.g., HEK293 cells transfected with the CRTH2 gene) or from primary cells like eosinophils.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]-PGD2), and either a buffer (for total binding) or a high concentration of an unlabeled competing ligand (e.g., unlabeled PGD2 or DK-PGD2) for determining non-specific binding. To determine the binding affinity of DK-PGD2, increasing concentrations of unlabeled DK-PGD2 are added to compete with the radioligand.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The binding affinity (Ki) of DK-PGD2 is calculated from the IC50 value (the concentration of DK-PGD2 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Figure 3. Workflow for a CRTH2 radioligand binding assay.

Eosinophil Chemotaxis Assay (Boyden Chamber)

-

Cell Preparation: Eosinophils are isolated from peripheral blood of healthy donors or patients.

-

Chamber Setup: A Boyden chamber consists of an upper and a lower well separated by a microporous membrane (e.g., 5 µm pore size). The lower well is filled with a solution containing the chemoattractant (DK-PGD2) at various concentrations.

-

Cell Loading: The isolated eosinophils are suspended in a suitable medium and placed in the upper well.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow the cells to migrate through the membrane towards the chemoattractant.

-

Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained (e.g., with hematoxylin (B73222) and eosin). The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

-

Data Analysis: The chemotactic response is expressed as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the control with no chemoattractant).

Conclusion and Future Directions

This compound is a critical metabolite of PGD2 that exerts potent pro-inflammatory effects, primarily through the selective activation of the CRTH2 receptor. Its role in orchestrating the migration and activation of key effector cells in allergic inflammation, such as eosinophils and Th2 cells, positions it as a significant contributor to the pathophysiology of diseases like asthma. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the biological functions of DK-PGD2.

Future research should focus on several key areas:

-

Elucidating the full spectrum of its biological activities: Investigating the role of DK-PGD2 in other inflammatory conditions, as well as in non-inflammatory physiological processes, will provide a more complete understanding of its function.

-

Defining its precise role in human disease: While animal models have been informative, further studies in human subjects are needed to validate the importance of the DK-PGD2/CRTH2 axis in various diseases.

-

Therapeutic targeting: The development of specific antagonists for the CRTH2 receptor is a promising therapeutic strategy for allergic diseases. A deeper understanding of the interactions between DK-PGD2 and CRTH2 will aid in the design of more effective and specific drugs.

References

- 1. Assay of chemotaxis by a reversible Boyden chamber eliminating cell detachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

The role of DK-PGD2 in the inflammatory cascade

An In-depth Technical Guide on the Role of DK-PGD2 in the Inflammatory Cascade

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2), a primary cyclooxygenase metabolite of arachidonic acid, is a critical lipid mediator predominantly released by mast cells during allergic and inflammatory responses.[1][2] Its biological effects are complex and are mediated through two principal G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][3][4] While DP1 activation is often associated with vasodilation and anti-inflammatory effects, the DP2 receptor is a key player in propagating type 2 inflammation.[1][3]

PGD2 is enzymatically degraded in vivo to various metabolites that can prolong or modulate its signaling. One of the most significant of these is 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).[5][6] This document provides a comprehensive technical overview of DK-PGD2, focusing on its role as a potent and selective DP2 receptor agonist and its subsequent function in driving the pro-inflammatory cascade. We will explore its signaling pathways, impact on key immune cells, and the experimental methodologies used to elucidate its function, providing a crucial resource for researchers in immunology and drug development.

PGD2 Metabolism and DK-PGD2 Formation

The generation of DK-PGD2 is a direct consequence of PGD2 metabolism. Following the release of arachidonic acid from the plasma membrane, it is converted to PGH2 by cyclooxygenase (COX) enzymes. PGD synthase then converts PGH2 to PGD2.[2] PGD2 is subsequently metabolized through enzymatic degradation into DK-PGD2, which is recognized as a highly selective agonist for the DP2 receptor.[5][6] This metabolic stability and receptor selectivity distinguish DK-PGD2 from its parent molecule, PGD2, which activates both DP1 and DP2 receptors.

The Pro-Inflammatory Signaling of DK-PGD2 via the DP2 Receptor

The pro-inflammatory effects of DK-PGD2 are mediated almost exclusively through the DP2 (CRTH2) receptor.[7][8] This receptor is highly expressed on the key effector cells of type 2 immunity, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[1][4]

Upon binding, DK-PGD2 activates the DP2 receptor, which couples to a Gαi protein. This activation leads to a reduction in intracellular cAMP and an increase in intracellular calcium concentrations.[6] This signaling cascade triggers several critical pro-inflammatory cellular responses:

-

Chemotaxis: The primary response is the directed migration of immune cells. DK-PGD2 is a potent chemoattractant for eosinophils, basophils, Th2 cells, and ILC2s, recruiting them to sites of inflammation.[9][10]

-

Cell Activation and Degranulation: DP2 activation stimulates eosinophils and basophils to release the pro-allergic contents of their granules.[9]

-

Cytokine Production: In Th2 and ILC2 cells, DK-PGD2 signaling enhances the production of signature type 2 cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-13.[5][7] These cytokines further amplify the inflammatory response, promoting eosinophilia, mucus production, and airway hyperresponsiveness.

Quantitative Data: Receptor Binding and Cellular Potency

DK-PGD2 is distinguished by its high affinity and selectivity for the DP2 receptor over the DP1 receptor. This selectivity makes it a valuable tool for studying DP2-specific functions. The table below summarizes key quantitative metrics for DK-PGD2 and its parent compound, PGD2.

| Compound | Receptor | Binding Affinity (Ki, nM) | Cellular Effect | Potency (EC50, nM) | Reference(s) |

| DK-PGD2 | DP2 (CRTH2) | 2.91 ± 0.29 | ILC2 Migration | 17.4 - 91.7 (range for metabolites) | [11][12] |

| DP1 | >30,000 | Eosinophil Shape Change | Nanomolar range | [5][11] | |

| Th2 Cytokine Release | Mimics PGD2 effectively | [7] | |||

| PGD2 | DP2 (CRTH2) | 2.4 ± 0.2 | ILC2 Migration | 17.4 - 91.7 (range for metabolites) | [11][12] |

| DP1 | ~0.3 | Eosinophil Shape Change | Nanomolar range | [5][11] |

Note: EC50 values for ILC2 migration are reported for a range of PGD2 metabolites, including DK-PGD2.

Key Experimental Protocols

The pro-inflammatory role of DK-PGD2 has been characterized using a variety of in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments.

In Vitro Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation by chemoattractants like DK-PGD2, which is a hallmark of cell activation and impending migration.

Objective: To quantify the potency of DK-PGD2 in inducing eosinophil shape change.

Methodology:

-

Eosinophil Isolation: Isolate granulocytes from peripheral blood of atopic asthmatic patients or healthy donors using density gradient centrifugation. Eosinophils can be further purified using negative selection with magnetic beads.

-

Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of approximately 1 x 10^6 cells/mL.

-

Stimulation: Incubate eosinophil suspensions with increasing concentrations of DK-PGD2 (e.g., from 10^-12 M to 10^-6 M) for 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) must be included.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Eosinophil shape change is detected as an increase in the Forward Scatter (FSC) signal, which correlates with an increase in cell size and granularity.[5]

-

Data Analysis: The mean FSC value is determined for each concentration. Data are typically normalized to the vehicle control and plotted against the logarithm of the agonist concentration to determine the EC50 value.

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is used to study acute inflammation in the lungs and is valuable for assessing the in vivo effects of pro-inflammatory mediators and potential therapeutics.

Objective: To determine the effect of DK-PGD2 on neutrophil recruitment and cytokine production in an LPS-induced lung inflammation model.[13]

Methodology:

-

Animal Model: Use C57BL/6 mice or other appropriate strains.

-

Induction of Injury: Anesthetize mice via intraperitoneal injection. Expose the trachea and administer Lipopolysaccharide (LPS) from E. coli (e.g., 1-5 mg/kg) via direct intratracheal instillation to induce a robust inflammatory reaction.[13] A control group receives sterile saline.

-

Test Compound Administration: The test group receives DK-PGD2, typically administered systemically (e.g., intraperitoneally or intravenously) or locally (intratracheally) at a specified time before or after the LPS challenge.

-

Sample Collection: At a predetermined time point (e.g., 4, 24, or 48 hours) post-LPS challenge, euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage by instilling and retrieving sterile saline from the lungs. The collected BAL fluid is used for cell counting and cytokine analysis.

-

Analysis:

-

Cell Differentials: Centrifuge the BAL fluid to pellet cells. Perform differential cell counts (neutrophils, macrophages, etc.) using cytospin preparations stained with a Romanowsky-type stain.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in the BAL fluid supernatant using ELISA or multiplex bead assays.[14]

-

Histology: Harvest lung tissue for histological analysis (e.g., H&E staining) to assess the degree of cellular infiltration and tissue damage.[14]

-

Therapeutic Implications

The central role of the PGD2-DP2 signaling axis in type 2 inflammation has made the DP2 receptor a major target for therapeutic intervention in diseases like asthma and allergic rhinitis.[3][15] The fact that stable, potent metabolites like DK-PGD2 can perpetuate pro-inflammatory signals long after the initial release of PGD2 underscores the importance of this pathway. The development of selective DP2 receptor antagonists (e.g., fevipiprant, setipiprant) is a direct result of this understanding.[3][5] These antagonists aim to block the binding of both PGD2 and its active metabolites like DK-PGD2, thereby inhibiting the recruitment and activation of eosinophils and other key effector cells, and ultimately dampening the inflammatory cascade.

Conclusion

DK-PGD2 is not merely an inactive byproduct of PGD2 metabolism but a potent, pro-inflammatory lipid mediator in its own right. Its high selectivity for the DP2 (CRTH2) receptor allows it to specifically drive the recruitment and activation of key immune cells involved in type 2 inflammation, including eosinophils, basophils, Th2 cells, and ILC2s. This action fuels the inflammatory cascade central to the pathophysiology of allergic diseases such as asthma. Understanding the distinct role of DK-PGD2 provides a more complete picture of the complex PGD2 signaling network and reinforces the rationale for targeting the DP2 receptor as a primary strategy for the development of novel anti-inflammatory therapeutics.

References

- 1. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 10. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 13. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benthamscience.com [benthamscience.com]

The Role of 13,14-dihydro-15-keto PGD2 as a Selective Agonist for the CRTH2/DP2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, particularly in allergic inflammation. It exerts its effects through two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While PGD2 activates both receptors, its metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), has emerged as a selective agonist for the CRTH2/DP2 receptor.[1][2][3][4] This selectivity makes DK-PGD2 an invaluable tool for elucidating the specific roles of CRTH2/DP2 in inflammatory responses and a focal point for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the activation of the CRTH2/DP2 receptor by DK-PGD2, focusing on quantitative data, experimental protocols, and signaling pathways.

Quantitative Analysis of Ligand Binding and Functional Potency

The interaction of DK-PGD2 with the CRTH2/DP2 receptor has been characterized through various quantitative assays, primarily radioligand binding and functional response assays. The data consistently demonstrates a high affinity of DK-PGD2 for the human CRTH2 receptor, comparable to that of PGD2 itself.[5]

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Human CRTH2/DP2 | Radioligand Binding | Ki | 2.91 ± 0.29 | [5] |

| Prostaglandin D2 (PGD2) | Human CRTH2/DP2 | Radioligand Binding | Ki | 2.4 ± 0.2 | [5] |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Mouse CRTH2/DP2 | Radioligand Binding | Affinity Order | DK-PGD2 ≥ 15d-PGJ2 ≥ PGD2 | [6] |

| Prostaglandin D2 (PGD2) | Human CRTH2/DP2 | cAMP Inhibition | EC50 | 1.8 ± 0.4 | [5] |

Signaling Pathways of CRTH2/DP2 Receptor Activation

Activation of the CRTH2/DP2 receptor by DK-PGD2 initiates a signaling cascade characteristic of Gαi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Concurrently, receptor activation stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7][8] These signaling events ultimately mediate the downstream cellular responses, including chemotaxis of inflammatory cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils.[8][9][10]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of DK-PGD2 for the CRTH2/DP2 receptor.[5]

Objective: To quantify the binding characteristics of a ligand to its receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human or mouse CRTH2/DP2 receptor (e.g., HEK293 cells).[11]

-

Incubation: The membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor ligand (DK-PGD2).[8]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.[7][12]

Objective: To assess the functional response of cells to receptor activation.

Methodology:

-

Cell Preparation: Cells expressing the CRTH2/DP2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Stimulation: The cells are then stimulated with varying concentrations of DK-PGD2.

-

Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The peak fluorescence response at each concentration of DK-PGD2 is used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) is determined.

Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemical gradient of DK-PGD2.[10][13]

Objective: To evaluate the chemoattractant properties of a ligand.

Methodology:

-

Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

-

Ligand Addition: The lower compartment is filled with medium containing varying concentrations of DK-PGD2, while the upper compartment is seeded with the cells of interest (e.g., eosinophils, Th2 cells).

-

Incubation: The chamber is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Cell Quantification: After a specific incubation period, the number of cells that have migrated to the lower compartment is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The number of migrated cells is plotted against the concentration of DK-PGD2 to determine the chemotactic response.

Conclusion

13,14-dihydro-15-keto PGD2 is a potent and selective agonist of the CRTH2/DP2 receptor. Its ability to activate this receptor with high affinity, leading to downstream signaling events such as decreased cAMP, increased intracellular calcium, and cellular chemotaxis, makes it an essential tool for studying the role of CRTH2/DP2 in health and disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important signaling pathway and the development of targeted therapies for allergic and inflammatory conditions.

References

- 1. thomassci.com [thomassci.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 13,14-Dihydro-15-keto prostaglandin D2 - Immunomart [immunomart.com]

- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. timothyspringer.org [timothyspringer.org]

The Physiological Relevance of 13,14-dihydro-15-keto PGD2 Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2), a major prostanoid released primarily by activated mast cells. Once considered an inactive breakdown product, DK-PGD2 is now recognized as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This interaction implicates DK-PGD2 in a variety of physiological and pathophysiological processes, particularly in the realm of type 2 immunity and inflammatory diseases. This technical guide provides a comprehensive overview of the physiological relevance of DK-PGD2 formation, its signaling pathways, and the experimental methodologies used for its investigation.

Formation and Metabolism of DK-PGD2

DK-PGD2 is formed from PGD2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, followed by the reduction of the 13,14-double bond. In humans, DK-PGD2 is further metabolized to 11β-hydroxy compounds, which may undergo subsequent β-oxidation. Notably, very little intact DK-PGD2 is found in the urine.

Physiological and Pathophysiological Roles

The primary physiological relevance of DK-PGD2 stems from its activity as a selective CRTH2 agonist. The CRTH2 receptor is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by DK-PGD2 triggers a cascade of pro-inflammatory responses, including:

-

Activation and Chemotaxis of Immune Cells: DK-PGD2 is a potent chemoattractant for eosinophils, basophils, and Th2 cells, recruiting these cells to sites of inflammation.[1]

-

Induction of Type 2 Cytokine Production: DK-PGD2 stimulates Th2 cells and ILC2s to produce key type 2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[1][2][3] These cytokines are central to the pathogenesis of allergic diseases.

-

Eosinophil and Basophil Activation: DK-PGD2 induces shape change in eosinophils and upregulates the expression of the adhesion molecule CD11b on basophils, promoting their activation and effector functions.[3][4]

-

Induction of Apoptosis in Osteoclasts: DK-PGD2 has been shown to induce apoptosis in human osteoclasts in a dose-dependent manner, suggesting a potential role in bone metabolism.

Given these functions, DK-PGD2 is strongly implicated in the pathophysiology of allergic diseases such as asthma and allergic rhinitis, where the influx and activation of Th2 cells, eosinophils, and basophils are hallmark features.

Quantitative Data on DK-PGD2 Bioactivity

The following tables summarize the key quantitative data regarding the biological activity of DK-PGD2.

| Parameter | Receptor | Cell Type/System | Value | Reference |

| Binding Affinity (Ki) | Human CRTH2 | Recombinant HEK293 cells | 2.91 ± 0.29 nM |

| Parameter | Biological Effect | Cell Type | EC50 Value | Reference |

| Eosinophil Shape Change | Activation | Human Eosinophils | 2.7 ± 2.3 nM | [5] |

| ILC2 Migration | Chemotaxis | Human ILC2s | 14.2 ± 3.4 nM | |

| Osteoclast Apoptosis | Apoptosis Induction | Human Osteoclasts | 12.34 ± 2.4 nM | |

| Basophil CD11b Upregulation | Activation | Human Basophils | ~10 nM (PGD2) | [4] |

Signaling Pathways

The biological effects of DK-PGD2 are primarily mediated through the CRTH2 receptor, a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DK-PGD2.

Measurement of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the quantitative analysis of DK-PGD2 in plasma samples.

1. Sample Preparation (Solid-Phase Extraction):

-

Materials:

-

Plasma samples collected in EDTA-containing tubes.

-

Internal Standard (IS): Deuterated DK-PGD2 (e.g., DK-PGD2-d4).

-

Methanol (B129727), Acetonitrile, Ethyl Acetate, Hexane, Formic Acid.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

-

-

Procedure:

-

Thaw plasma samples on ice.

-

To 1 mL of plasma, add the internal standard (e.g., 10 µL of 1 µg/mL DK-PGD2-d4).

-

Acidify the sample to pH 3-4 with 10% formic acid.

-

Condition the C18 SPE cartridge with 10 mL of methanol followed by 10 mL of water.

-

Load the acidified plasma sample onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water followed by 10 mL of 15% methanol in water.

-

Wash the cartridge with 10 mL of hexane.

-

Elute the prostaglandins (B1171923) with 10 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Analysis:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

DK-PGD2: Monitor the transition of the precursor ion (e.g., m/z 351.2) to a specific product ion.

-

DK-PGD2-d4 (IS): Monitor the corresponding transition for the deuterated internal standard.

-

-

Optimize cone voltage and collision energy for each transition.

-

3. Quantification:

-

Generate a standard curve using known concentrations of DK-PGD2 and a fixed concentration of the internal standard.

-

Calculate the concentration of DK-PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Measurement of DK-PGD2 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantification of DK-PGD2.

1. Materials:

-

ELISA plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

DK-PGD2 standard.

-

DK-PGD2-alkaline phosphatase tracer.

-

Monoclonal antibody to DK-PGD2.

-

Wash Buffer (e.g., PBS with 0.05% Tween 20).

-

Assay Buffer (e.g., PBS with 0.1% BSA).

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate.

-

Stop Solution (e.g., 3 M NaOH).

-

Plate reader.

2. Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the kit instructions. Create a serial dilution of the DK-PGD2 standard.

-

Assay Plate Setup: Add 100 µL of Assay Buffer to the non-specific binding (NSB) wells. Add 50 µL of Assay Buffer to the maximum binding (B0) wells.

-

Standard and Sample Addition: Add 50 µL of each standard and sample to the appropriate wells.

-

Tracer and Antibody Addition: Add 50 µL of the DK-PGD2-alkaline phosphatase tracer to all wells except the blank. Add 50 µL of the monoclonal antibody to all wells except the NSB and blank wells.

-

Incubation: Cover the plate and incubate for 18 hours at 4°C.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Addition: Add 200 µL of pNPP substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 2 hours.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 405 nm.

3. Calculation:

-

Calculate the percentage of binding for each standard and sample relative to the maximum binding (B0).

-

Plot a standard curve of the percentage of binding versus the logarithm of the DK-PGD2 concentration.

-

Determine the concentration of DK-PGD2 in the samples from the standard curve.

In Vitro Eosinophil Chemotaxis Assay

This protocol describes a method to assess the chemotactic activity of DK-PGD2 on eosinophils.

1. Materials:

-

Human eosinophils isolated from peripheral blood.

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size).

-

RPMI 1640 medium with 0.5% BSA.

-

DK-PGD2.

-

Calcein-AM fluorescent dye.

-

Fluorescence plate reader.

2. Procedure:

-

Cell Preparation: Isolate eosinophils from human peripheral blood using density gradient centrifugation and negative selection. Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of DK-PGD2 in RPMI 1640 with 0.5% BSA.

-

Assay Setup: Add the DK-PGD2 dilutions or control medium to the lower wells of the chemotaxis chamber.

-

Cell Addition: Place the polycarbonate membrane over the lower wells. Add the eosinophil suspension to the upper wells.

-

Incubation: Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Lyse the migrated cells on the lower surface of the membrane and in the lower wells. Add Calcein-AM to the lysate to stain the migrated cells.

-

Measurement: Measure the fluorescence in a fluorescence plate reader.

3. Data Analysis:

-

Express the results as a chemotactic index, which is the fold increase in migration in response to DK-PGD2 compared to the control medium.

Conclusion

13,14-dihydro-15-keto PGD2 is a physiologically relevant lipid mediator that plays a significant role in type 2 inflammatory responses through its selective activation of the CRTH2 receptor. Its ability to recruit and activate key effector cells of allergic inflammation, such as eosinophils, basophils, and Th2 cells, positions it as a critical player in the pathogenesis of diseases like asthma. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of DK-PGD2 and to develop novel therapeutic strategies targeting the PGD2-CRTH2 pathway.

References

- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Initial investigations into DK-PGD2 biological activity

An In-Depth Technical Guide to the Initial Investigations into the Biological Activity of DK-PGD2

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-deoxy-Δ¹²,¹⁴-prostaglandin D₂ (DK-PGD₂), a metabolite of prostaglandin (B15479496) D₂ (PGD₂), has emerged as a molecule of significant interest in the fields of immunology and pharmacology. Initial investigations have revealed its potent and selective activity as an agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This technical guide provides a comprehensive overview of the foundational biological activities of DK-PGD₂, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathway and associated experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of targeting the PGD₂ metabolic pathway.

Introduction

Prostaglandin D₂ (PGD₂) is a major cyclooxygenase metabolite of arachidonic acid and a key mediator in a variety of physiological and pathological processes, including allergic inflammation. PGD₂ exerts its effects through two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2). While PGD₂ activates both receptors, its metabolites can exhibit receptor selectivity. DK-PGD₂, a stable metabolite of PGD₂, has been identified as a potent and selective agonist for the CRTH2 receptor.[1][2] This selectivity makes DK-PGD₂ a valuable tool for elucidating the specific roles of CRTH2 in various biological systems and a potential focal point for therapeutic intervention. This guide summarizes the initial key findings related to the biological activity of DK-PGD₂.

Quantitative Data Summary

The biological activity of DK-PGD₂ has been quantified in several key assays. The following tables summarize the reported values for its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of DK-PGD₂

| Receptor | Ligand | Cell Line/Tissue | Kᵢ (nM) | Reference |

| Mouse CRTH2 (DP2) | DK-PGD₂ | HEK293 cell membranes | 50 | [3] |

| Human CRTH2 (DP2) | DK-PGD₂ | Whole cell binding assay | 160 | [2] |

| Human DP1 | DK-PGD₂ | Whole cell binding assay | >30,000 | [2] |

Table 2: Functional Activity of DK-PGD₂

| Assay | Cell Type/System | Parameter | Value | Reference |

| Eosinophil Activation | Human Eosinophils | EC₅₀ (nM) | 8 | [3] |

| PPARγ-mediated Transcription | Reporter Assay | Concentration (µM) | 5 | [3] |

| Cytotoxicity | L1210 Murine Leukemia Cells | IC₅₀ (µg/mL) | 0.3 | [3] |

| Platelet Aggregation (ADP-induced) | Platelets | IC₅₀ (ng/mL) | 320 | [3] |

| Osteoclast Apoptosis | Human Osteoclasts | EC₅₀ (nM) | 12.34 ± 2.4 | [4] |

Signaling Pathway

DK-PGD₂ primarily exerts its effects through the CRTH2 receptor, a Gαi-coupled receptor. Activation of CRTH2 by DK-PGD₂ leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with various cellular responses, including chemotaxis, degranulation, and cytokine release in immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils.

Figure 1: DK-PGD₂ signaling pathway via the CRTH2 receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of DK-PGD₂'s biological activity.

CRTH2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of DK-PGD₂ for the CRTH2 receptor.

Figure 2: Workflow for a CRTH2 receptor binding assay.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing the CRTH2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of radiolabeled PGD₂ (e.g., [³H]-PGD₂) and a range of concentrations of unlabeled DK-PGD₂ in a suitable binding buffer.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of DK-PGD₂, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Eosinophil Activation Assay

This assay measures the ability of DK-PGD₂ to activate eosinophils, a key event in allergic inflammation. Eosinophil activation can be assessed by measuring changes in cell shape (forward scatter by flow cytometry) or chemotaxis.

Methodology (Eosinophil Shape Change):

-

Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation and negative selection with magnetic beads.

-

Cell Stimulation: Isolated eosinophils are incubated with various concentrations of DK-PGD₂ or a vehicle control at 37°C.

-

Flow Cytometry Analysis: After incubation, the cells are immediately analyzed by flow cytometry. Eosinophil shape change is measured as an increase in the forward scatter (FSC) signal.

-

Data Analysis: The EC₅₀ value, the concentration of DK-PGD₂ that induces a half-maximal response, is determined from the dose-response curve.

PPARγ Transactivation Assay

This reporter gene assay is used to determine if DK-PGD₂ can activate the peroxisome proliferator-activated receptor-gamma (PPARγ).

Figure 3: Workflow for a PPARγ transactivation assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

Compound Treatment: After transfection, the cells are treated with various concentrations of DK-PGD₂, a known PPARγ agonist (positive control), or a vehicle control for 24 hours.

-

Cell Lysis: The cells are washed with PBS and lysed using a suitable lysis buffer.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The results are expressed as fold activation of luciferase activity relative to the vehicle-treated control.

Platelet Aggregation Assay

This assay assesses the effect of DK-PGD₂ on platelet aggregation, a crucial process in hemostasis and thrombosis.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed.

-

Aggregometry: Platelet aggregation is measured using a light transmission aggregometer. The light transmission is set to 0% with PRP and 100% with PPP.

-

Assay Performance: PRP is pre-incubated with different concentrations of DK-PGD₂ or a vehicle control in the aggregometer cuvette at 37°C with constant stirring.

-

Induction of Aggregation: Platelet aggregation is induced by adding a submaximal concentration of an agonist, such as adenosine (B11128) diphosphate (B83284) (ADP).

-

Data Analysis: The maximum platelet aggregation is recorded. The IC₅₀ value, the concentration of DK-PGD₂ that inhibits ADP-induced platelet aggregation by 50%, is calculated.

L1210 Murine Leukemia Cell Cytotoxicity Assay

This assay determines the cytotoxic effect of DK-PGD₂ on the L1210 murine leukemia cell line.

Methodology (MTT Assay):

-

Cell Seeding: L1210 cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of DK-PGD₂ for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of DK-PGD₂ that causes 50% inhibition of cell growth, is determined.

Osteoclast Apoptosis Assay

This assay evaluates the pro-apoptotic effect of DK-PGD₂ on human osteoclasts.

Methodology (Annexin V/Propidium (B1200493) Iodide Staining):

-

Osteoclast Differentiation: Human peripheral blood mononuclear cells (PBMCs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to differentiate them into mature osteoclasts.

-

Compound Treatment: Differentiated osteoclasts are treated with various concentrations of DK-PGD₂ for a defined period (e.g., 24 hours).

-

Cell Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Data Analysis: The percentage of apoptotic cells (early and late) is quantified, and the EC₅₀ value for apoptosis induction is calculated.

Conclusion

The initial investigations into the biological activity of DK-PGD₂ have firmly established it as a potent and selective agonist of the CRTH2 receptor. Its ability to activate eosinophils, influence PPARγ-mediated transcription, and induce apoptosis in specific cell types highlights its potential as a significant modulator of inflammatory and cellular processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of targeting the DK-PGD₂/CRTH2 pathway. Future studies should aim to further elucidate the downstream signaling events and the in vivo efficacy of modulating this pathway in various disease models.

References

- 1. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endotell.ch [endotell.ch]

- 4. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Note: Quantification of 13,14-dihydro-15-keto PGD2 in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1][2] It is a stable metabolite found in plasma and serves as a reliable biomarker for PGD2 production. Biologically, DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] This interaction mediates pro-inflammatory responses, particularly in the context of allergic inflammation, by inducing the chemotaxis of Th2 cells, eosinophils, and basophils.[4] Given its role in inflammatory pathways, accurate quantification of DK-PGD2 in plasma is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting allergic diseases.

This application note provides a detailed protocol for the sensitive and specific quantification of DK-PGD2 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of PGD2 and its Metabolite DK-PGD2

Prostaglandin D2 is synthesized from arachidonic acid and exerts its effects through two primary receptors: the DP1 receptor and the CRTH2 (DP2) receptor. Its metabolite, 13,14-dihydro-15-keto PGD2, is a selective agonist for the CRTH2 receptor, playing a significant role in allergic responses.[4]

Caption: PGD2 Metabolism and Signaling Pathway.

Experimental Protocol: Quantification of DK-PGD2 in Plasma by LC-MS/MS

This protocol outlines the procedure for sample collection, extraction, and analysis of DK-PGD2 from human plasma. The use of a deuterated internal standard (IS), such as 13,14-dihydro-15-keto PGD2-d4, is mandatory for accurate quantification to correct for matrix effects and procedural losses.[5]

Materials and Reagents

-